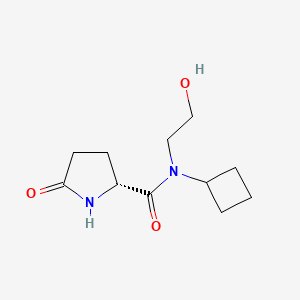
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound with a unique structure that includes a cyclobutyl group, a hydroxyethyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of cyclobutylamine with 2-hydroxyethylamine and a suitable carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide: Lacks the (2R) configuration.
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an amide group.
N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylate: Contains an ester group instead of an amide group.
Uniqueness
The unique combination of the cyclobutyl group, hydroxyethyl group, and pyrrolidine ring in (2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide contributes to its distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2R)-N-cyclobutyl-N-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-7-6-13(8-2-1-3-8)11(16)9-4-5-10(15)12-9/h8-9,14H,1-7H2,(H,12,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMVXSBAZWRPF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N(CCO)C(=O)[C@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
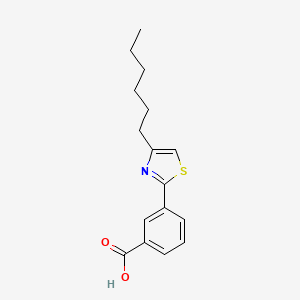
![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)
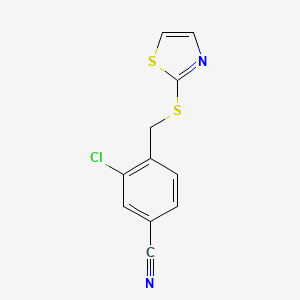
![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)
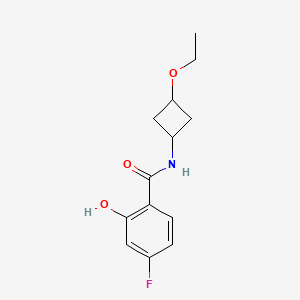
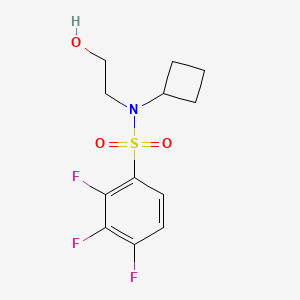
![2-[Cyclobutyl-[[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6627864.png)
![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)
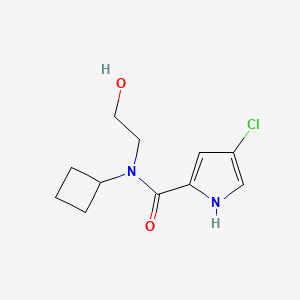
![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
![2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B6627912.png)
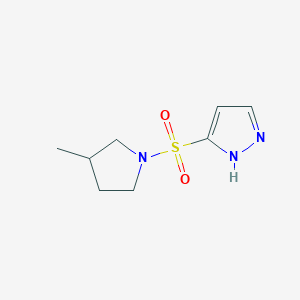
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
